molecular formula C8H15NO2 B8791120 Methyl 4-methylpiperidine-1-carboxylate

Methyl 4-methylpiperidine-1-carboxylate

Cat. No.: B8791120
M. Wt: 157.21 g/mol
InChI Key: KSHVKVUIQGJXKT-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a carboxylate ester group at the 1-position and a methyl substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, catalysis, and material science. The ester functionalization at the 1-position enhances its stability and modulates reactivity, making it a versatile intermediate in organic synthesis. Its structural flexibility allows for further functionalization, such as cross-coupling reactions or hydrolysis to carboxylic acids .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-7-3-5-9(6-4-7)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

KSHVKVUIQGJXKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other piperidine carboxylates, differing primarily in substituents and their positions. Key analogues include:

Compound Name Substituents at Piperidine Ring Key Functional Groups Molecular Weight (g/mol) Reference CAS Numbers
Methyl 4-methylpiperidine-1-carboxylate 1-COOCH₃, 4-CH₃ Ester, methyl ~171.2 (calculated) Not explicitly listed
tert-Butyl 4-methylpiperidine-1-carboxylate 1-COO(t-Bu), 4-CH₃ Bulky tert-butyl ester 213.3 1179338-62-5
Ethyl 4-hydroxy-2,6-diphenyl-1-acetyl-... 1-acetyl, 4-OH, 2,6-Ph Acetyl, hydroxyl, aryl ~437.5 (calculated) See
tert-Butyl 4-(ethynylaryl)-4-methylpiperidine 4-ethynylaryl, 4-CH₃ Alkyne, aryl 366.17 (M + Na⁺) N/A

Key Observations :

  • Steric Effects : The tert-butyl ester in analogues (e.g., 1179338-62-5) introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methyl ester .
  • Electronic Effects : Ethynyl or aryl substituents (e.g., compound 7l in ) enhance π-conjugation, influencing UV-Vis absorption and catalytic activity.
  • Biological Activity : Ethyl 4-hydroxy-2,6-diphenyl derivatives exhibit antibacterial and antitumor properties due to the acetyl and hydroxyl groups, which are absent in this compound .
Physicochemical Properties
  • Solubility: this compound is more polar than its tert-butyl counterparts, favoring solubility in methanol or acetonitrile .
  • Thermal Stability : tert-Butyl derivatives (e.g., 1400765-53-8) exhibit higher thermal stability due to the bulky tert-butyl group, with decomposition temperatures exceeding 200°C .

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